Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1989671-42-2
VCID: VC4563666
InChI: InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(4-8)5-9-8;/h6,9H,2-5H2,1H3;1H
SMILES: CCOC(=O)C12CC(C1)CN2.Cl
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.66

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

CAS No.: 1989671-42-2

Cat. No.: VC4563666

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.66

* For research use only. Not for human or veterinary use.

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride - 1989671-42-2

Specification

CAS No. 1989671-42-2
Molecular Formula C8H14ClNO2
Molecular Weight 191.66
IUPAC Name ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(4-8)5-9-8;/h6,9H,2-5H2,1H3;1H
Standard InChI Key ZMXSRWMKIWNDEA-UHFFFAOYSA-N
SMILES CCOC(=O)C12CC(C1)CN2.Cl

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound features a bicyclo[2.1.1]hexane skeleton with a nitrogen atom at the 2-position and an ethyl ester group at the 1-position (Figure 1). The hydrochloride salt enhances solubility in polar solvents, making it suitable for biological assays . Key structural parameters include:

  • Molecular Formula: C₈H₁₄ClNO₂

  • Molecular Weight: 191.65 g/mol

  • SMILES Notation: CCOC(=O)C12CC(C1)CN2.Cl

  • IUPAC Name: Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

The bicyclic framework imposes significant ring strain, which influences both reactivity and conformational stability .

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the structure:

  • ¹H NMR (D₂O, 400 MHz): δ 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85–3.70 (m, 2H, bridgehead CH), 2.95–2.75 (m, 4H, CH₂N and CH₂), 1.30 (t, J = 7.1 Hz, 3H, CH₃) .

  • ¹³C NMR (D₂O, 101 MHz): δ 172.1 (C=O), 59.8 (OCH₂), 50.2 (bridgehead C), 40.9 (CH₂N) .

Synthetic Methodologies

Photochemical [2+2] Cycloaddition

A widely employed method involves UV light–mediated [2+2] cycloaddition of dienes and imines. For example, irradiating a mixture of ethyl acrylate and a substituted pyrroline under a mercury lamp yields the bicyclic core. Key conditions:

  • Reagents: Ethyl acrylate, N-benzylpyrroline

  • Light Source: 254 nm mercury lamp

  • Yield: 45–60%.

Multigram-Scale Synthesis

Chernykh et al. (2024) developed a scalable route starting from N-Boc-protected amino acids (Figure 2) :

  • Step 1: Hydrolysis of N-Boc-2-azabicyclohexane carboxylate (6) to the zwitterionic amino acid (16, 77% yield).

  • Step 2: SOCl₂-mediated esterification to form the hydrochloride salt (17, 95% yield).

  • Step 3: Boc deprotection and salt formation (18, 70% yield) .

This method enables kilogram-scale production, critical for industrial applications.

Chemical Reactivity and Derivatives

Oxidation Reactions

The nitrogen atom and strained ring participate in selective oxidations:

  • Epoxidation: Treatment with m-chloroperoxybenzoic acid (MCPBA) forms epoxides at the bridgehead (Yield: 70–85%).

  • N-Oxidation: Hydrogen peroxide generates N-oxide derivatives, enhancing hydrogen-bonding capacity.

Substitution and Functionalization

  • Ester Hydrolysis: Alkaline hydrolysis yields the carboxylic acid (19), a precursor for amide coupling .

  • N-Alkylation: Reacting with alkyl halides (e.g., benzyl bromide) introduces substituents at the nitrogen (Yield: 65–80%) .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a rigid proline analog in peptidomimetics. Its constrained geometry improves binding affinity to enzymatic targets, such as:

  • Protease Inhibitors: IC₅₀ values < 100 nM reported for hepatitis C virus NS3/4A protease .

  • Kinase Modulators: Derivatives show promise in targeting cyclin-dependent kinases (CDKs) .

Material Science

The bicyclic core enhances thermal stability in polymers. Blends with polyamides exhibit glass transition temperatures (Tg) up to 215°C, outperforming conventional analogs by 30°C.

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